Benzamidine, o-chloro-N-2-naphthyl-
Description
Benzamidine, o-chloro-N-2-naphthyl-, is a substituted benzamidine derivative characterized by an ortho-chloro group on the benzamidine core and a N-2-naphthyl substituent. Benzamidines are known for their role as protease inhibitors, particularly in targeting serine proteases like trypsin and thrombin. The structural modifications in this compound—introduction of a chloro group and a bulky naphthyl moiety—enhance its binding affinity and selectivity compared to simpler benzamidine derivatives.
Properties
CAS No. |
23564-76-3 |
|---|---|
Molecular Formula |
C17H13ClN2 |
Molecular Weight |
280.7 g/mol |
IUPAC Name |
2-chloro-N'-naphthalen-2-ylbenzenecarboximidamide |
InChI |
InChI=1S/C17H13ClN2/c18-16-8-4-3-7-15(16)17(19)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,19,20) |
InChI Key |
CWRYPMBLMDHOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(C3=CC=CC=C3Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues of Benzamidine, o-chloro-N-2-naphthyl-, include:
- Benzamidine hydrochloride (CAS 206752-36-5): The parent compound lacking substituents, widely used in biochemical research .
- N-Phenylbenzamidine monohydrochloride: Features a phenyl group at the N-position instead of naphthyl, altering steric and electronic properties .
Physicochemical Properties
| Property | Benzamidine, o-chloro-N-2-naphthyl- | Benzamidine hydrochloride | N-Phenylbenzamidine monohydrochloride |
|---|---|---|---|
| Substituents | o-Cl, N-2-naphthyl | None | N-phenyl |
| Solubility | Likely low (bulky naphthyl group) | Water-soluble | Moderate (hydrochloride salt) |
| Bioactivity | Enhanced protease selectivity | Broad-spectrum inhibitor | Variable, depends on substituent |
| Regulatory Status | Not listed in major inventories | Listed in DSL, EINECS | Limited regulatory data |
Notes:
- The ortho-chloro and naphthyl groups in the target compound likely reduce solubility compared to the parent benzamidine hydrochloride but improve target specificity due to increased hydrophobicity and steric effects .
- Regulatory listings for the parent compound (Benzamidine hydrochloride) include DSL (Canada), EINECS (EU), and TSCA (U.S.), whereas the target compound lacks explicit inventory listings .
Regulatory and Environmental Considerations
- N-Phenylbenzamidine monohydrochloride and the target compound lack explicit regulatory mentions, suggesting they may fall under general hazardous substance guidelines or require case-specific evaluations .
Q & A
Q. What are the common synthetic routes for o-chloro-N-2-naphthyl benzamidine, and what critical reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sequential chlorination and coupling steps. For example:
- Step 1: Chlorination of benzamidine using reagents like sulfuryl chloride (SOCl) under reflux conditions to introduce the o-chloro substituent .
- Step 2: Coupling with 2-naphthylamine via nucleophilic substitution or palladium-catalyzed cross-coupling. For aryl-amine coupling, NaH in 1,4-dioxane at 90°C is effective .
- Critical Conditions: Catalyst choice (e.g., Pd/C for hydrogenation ), solvent polarity (DMF enhances nucleophilicity), and reaction time (2–24 hours depending on intermediates) .
Q. Which spectroscopic techniques are most effective for confirming the structure of o-chloro-N-2-naphthyl benzamidine?
Methodological Answer:
- IR Spectroscopy: Identifies amidine (N–H stretch ~3300 cm) and C–Cl bonds (600–800 cm) .
- NMR (¹H/¹³C): Aromatic protons in the naphthyl group appear as multiplet signals (δ 7.2–8.5 ppm), while o-chloro substitution splits adjacent protons into doublets .
- Mass Spectrometry: Molecular ion peak (M) confirms molecular weight, with fragmentation patterns indicating chloro and naphthyl groups .
Q. What are the known biological targets of benzamidine derivatives, and how does the o-chloro-N-2-naphthyl substitution affect activity?
Methodological Answer:
- Primary Targets: Serine proteases (e.g., trypsin, thrombin) due to amidine’s ability to bind catalytic aspartate residues .
- Substituent Effects: The o-chloro group increases electrophilicity, enhancing binding to active sites, while the naphthyl moiety improves hydrophobic interactions with enzyme pockets . Comparative studies show meta/para substitutions reduce potency, emphasizing steric and electronic optimization .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between chlorinated benzamidine intermediates and naphthyl groups?
Methodological Answer:
- Catalyst Screening: Test Pd/C, CuI, or Ni catalysts for cross-coupling efficiency .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of amines .
- Orthogonal Protection: Use TIPSCl to protect reactive sites during synthesis, reducing side reactions .
- Monitoring: Employ HPLC or TLC (Rf tracking) to assess intermediate purity before coupling .
Q. How can contradictions in reported bioactivity data for o-chloro-N-2-naphthyl benzamidine derivatives be resolved?
Methodological Answer:
- Assay Standardization: Control pH (e.g., 7.4 vs. 8.8 ), temperature, and enzyme concentration.
- Substituent Analysis: Compare analogs (e.g., para-methoxy vs. ortho-chloro ) using isothermal titration calorimetry (ITC) to quantify binding affinities.
- Data Validation: Replicate studies under identical conditions and validate via X-ray crystallography of ligand-enzyme complexes .
Q. What computational approaches predict the binding modes of o-chloro-N-2-naphthyl benzamidine with target proteases?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model ligand-receptor interactions, focusing on amidine’s interaction with catalytic triads .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of binding poses under physiological conditions .
- Mutagenesis Validation: Engineer protease mutants (e.g., D189A in trypsin) to test predicted binding residues .
Q. What strategies mitigate degradation of o-chloro-N-2-naphthyl benzamidine under physiological conditions?
Methodological Answer:
- Prodrug Design: Acetylate the amidine group to reduce hydrolysis; regenerate active form via esterases .
- Formulation: Encapsulate in cyclodextrins or liposomes to shield from aqueous degradation .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
